8-Bromo-1-chloro-3-(methoxymethoxy)naphthalene
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Overview
Description
8-Bromo-1-chloro-3-(methoxymethoxy)naphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of bromine, chlorine, and methoxymethoxy groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1-chloro-3-(methoxymethoxy)naphthalene typically involves the bromination and chlorination of naphthalene derivatives followed by the introduction of the methoxymethoxy group. One common method involves the bromination of naphthalene using bromine in the presence of a catalyst, followed by chlorination using chlorine gas. The final step involves the reaction of the intermediate with methoxymethyl chloride under basic conditions to introduce the methoxymethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1-chloro-3-(methoxymethoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-naphthalene derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
8-Bromo-1-chloro-3-(methoxymethoxy)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 8-Bromo-1-chloro-3-(methoxymethoxy)naphthalene involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can facilitate binding to enzymes or receptors, potentially inhibiting their activity. The methoxymethoxy group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene
- 1-Bromo-2-methoxynaphthalene
- 1-Bromonaphthalene
Uniqueness
8-Bromo-1-chloro-3-(methoxymethoxy)naphthalene is unique due to the specific positioning of its substituents on the naphthalene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H10BrClO2 |
---|---|
Molecular Weight |
301.56 g/mol |
IUPAC Name |
8-bromo-1-chloro-3-(methoxymethoxy)naphthalene |
InChI |
InChI=1S/C12H10BrClO2/c1-15-7-16-9-5-8-3-2-4-10(13)12(8)11(14)6-9/h2-6H,7H2,1H3 |
InChI Key |
OVVLXTHJISMERI-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C2C(=C1)C=CC=C2Br)Cl |
Origin of Product |
United States |
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